2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide
Description
2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide is a quinoline-based acetamide derivative characterized by a 4-methoxyphenyl substituent on the quinoline core and a methylthio group on the phenyl ring of the acetamide moiety.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-29-19-12-10-17(11-13-19)23-15-24(21-8-3-4-9-22(21)27-23)30-16-25(28)26-18-6-5-7-20(14-18)31-2/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZAJNWHIPSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including thiazolo-triazoles, quinazolinones, and thiazolidinones. Below is a comparative analysis:
Key Comparisons
Core Structure and Bioactivity Quinoline vs. Thiazolo-Triazole: Quinoline derivatives (e.g., the target compound) often target DNA topoisomerases or kinase pathways due to their planar aromatic structure . In contrast, thiazolo-triazole derivatives (e.g., compound 27) exhibit anti-infective properties, likely due to their ability to disrupt microbial enzymes or membranes . Quinazolinone Derivatives: These (e.g., ) share a nitrogen-rich heterocyclic core, which is common in kinase inhibitors (e.g., EGFR inhibitors), though specific data for the cited compound are lacking.
Substituent Effects Methoxy Groups: The 4-methoxyphenyl group in the target compound and compound 27 enhances solubility and binding to hydrophobic pockets in proteins, a feature critical for both anticancer and anti-infective activities .
Synthetic Approaches The target compound’s synthesis likely involves nucleophilic substitution (quinoline-4-yloxy linkage) and amide coupling, similar to methods in . For example, describes refluxing with ZnCl₂ in dioxane for heterocycle formation, while uses acetonitrile and triethylamine for acetamide coupling. Thiazolo-triazole derivatives (e.g., ) are synthesized via cyclocondensation of mercaptoacetic acid with hydrazides, achieving yields of 64–78%, suggesting efficient routes for sulfur-containing acetamides.
The methylthio group may further enhance potency by increasing cellular uptake. Anti-infective activity is plausible due to parallels with compound 27 , where the morpholine group enhances solubility and target interaction.
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